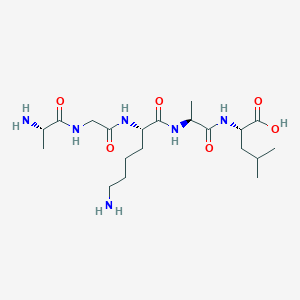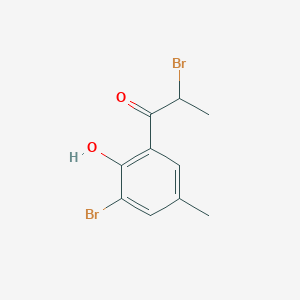
Dodecane-1,12-diamine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-1,12-diamine;perchloric acid is a compound that consists of dodecane-1,12-diamine and perchloric acid. Dodecane-1,12-diamine, also known as 1,12-dodecanediamine, is an organic compound with the formula NH2(CH2)12NH2. It is a linear aliphatic diamine with two amino groups at each end of a twelve-carbon chain. Perchloric acid is a strong acid with the formula HClO4. The combination of these two compounds forms a salt that has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanedinitrile (NC(CH2)10CN) in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to yield dodecane-1,12-diamine.
Another method involves the reaction of 1,12-dibromododecane with ammonia (NH3) in a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of dodecane-1,12-diamine.
Industrial Production Methods
Industrial production of dodecane-1,12-diamine typically involves the hydrogenation of dodecanedinitrile using a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecane-1,12-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Dodecane-1,12-diamine;perchloric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other organic compounds.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the production of nylon-12, a type of polyamide used in various applications such as textiles and engineering plastics.
Mécanisme D'action
The mechanism of action of dodecane-1,12-diamine;perchloric acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The perchloric acid component can act as a proton donor, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Diaminodecane: A similar compound with a ten-carbon chain.
1,8-Diaminooctane: A similar compound with an eight-carbon chain.
1,6-Diaminohexane: A similar compound with a six-carbon chain.
Uniqueness
Dodecane-1,12-diamine is unique due to its longer carbon chain, which provides greater flexibility and potential for forming stable complexes with various molecules. This makes it particularly useful in applications such as polymer synthesis and drug delivery systems.
Propriétés
Numéro CAS |
557773-43-0 |
|---|---|
Formule moléculaire |
C12H30Cl2N2O8 |
Poids moléculaire |
401.28 g/mol |
Nom IUPAC |
dodecane-1,12-diamine;perchloric acid |
InChI |
InChI=1S/C12H28N2.2ClHO4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*2-1(3,4)5/h1-14H2;2*(H,2,3,4,5) |
Clé InChI |
FIGTWVSAXRPLFI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCN)CCCCCN.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)




![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)

![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
